molecular formula C20H20N6O B15140950 6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide

6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide

Cat. No.: B15140950
M. Wt: 360.4 g/mol
InChI Key: BNBGXFKXNXXHEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CLK1/2-IN-2 involves a series of chemical reactions starting from a core scaffold of 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one . The synthetic route typically includes the following steps:

    Formation of the core scaffold: The core scaffold is synthesized through a series of cyclization reactions.

    Substitution reactions: Various substituents are introduced to the core scaffold through substitution reactions to achieve the desired chemical structure.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial production methods for CLK1/2-IN-2 would involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction times to maximize yield and purity.

Chemical Reactions Analysis

CLK1/2-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H20N6O/c1-20(2,3)16-6-4-13(8-21-16)19(27)25-17-12-26-11-14(5-7-18(26)24-17)15-9-22-23-10-15/h4-12H,1-3H3,(H,22,23)(H,25,27)

InChI Key

BNBGXFKXNXXHEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4

Origin of Product

United States

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